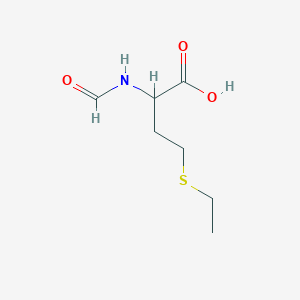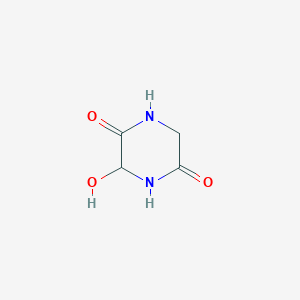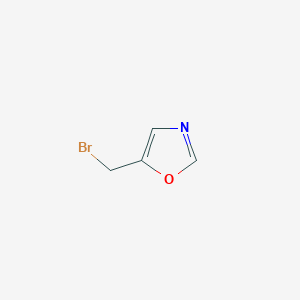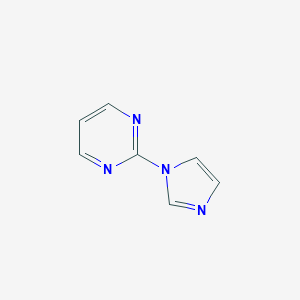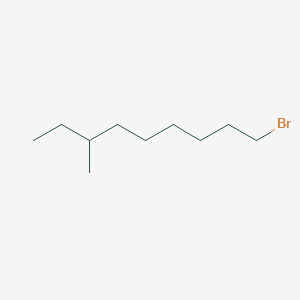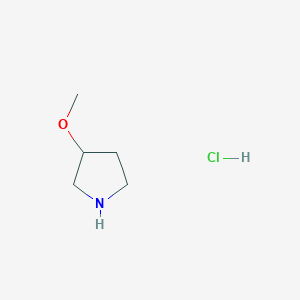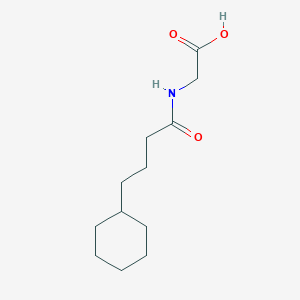
N-Cyclohexanebutyryl glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexanebutyryl glycine, also known as 2-(cyclohexylamino)-2-oxoacetic acid, is a cyclic amino acid derivative. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-Cyclohexanebutyryl glycine binds to the glycine binding site on the NMDA receptor and enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which can activate various signaling pathways. The activation of the NMDA receptor by N-Cyclohexanebutyryl glycine can lead to changes in synaptic plasticity and neuronal excitability.
Effets Biochimiques Et Physiologiques
N-Cyclohexanebutyryl glycine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is involved in learning and memory. N-Cyclohexanebutyryl glycine has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in attention and working memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Cyclohexanebutyryl glycine in lab experiments is that it is a selective agonist of the NMDA receptor. This allows researchers to study the function of the NMDA receptor without affecting other receptors. However, one limitation of using N-Cyclohexanebutyryl glycine is that it can be toxic at high concentrations. Care must be taken to use the appropriate concentration of N-Cyclohexanebutyryl glycine in experiments.
Orientations Futures
There are several future directions for the use of N-Cyclohexanebutyryl glycine in scientific research. One direction is to study the effects of N-Cyclohexanebutyryl glycine on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Another direction is to study the effects of N-Cyclohexanebutyryl glycine on different brain regions, such as the amygdala and the striatum. Additionally, the development of new analogs of N-Cyclohexanebutyryl glycine may lead to the discovery of new compounds with enhanced activity and selectivity for the NMDA receptor.
Conclusion
N-Cyclohexanebutyryl glycine is a cyclic amino acid derivative that has potential applications in scientific research. Its selective agonist activity on the NMDA receptor makes it a useful tool for studying the function of this receptor. Its effects on LTP and dopamine release suggest that it may have potential therapeutic applications in the treatment of cognitive and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclohexanebutyryl glycine and to develop new analogs with enhanced activity and selectivity.
Méthodes De Synthèse
The synthesis of N-Cyclohexanebutyryl glycine involves the reaction between cyclohexylamine and diethyl oxalate. The reaction mixture is then heated under reflux conditions to form the product. The yield of the product can be increased by using a solvent such as toluene or benzene.
Applications De Recherche Scientifique
N-Cyclohexanebutyryl glycine has been used in scientific research as a tool to study the function of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-Cyclohexanebutyryl glycine acts as a selective agonist of the NMDA receptor and can be used to study its function in vitro and in vivo.
Propriétés
IUPAC Name |
2-(4-cyclohexylbutanoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWTVZYABXHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577075 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexanebutyryl glycine | |
CAS RN |
132422-42-5 |
Source


|
| Record name | N-(4-Cyclohexylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

